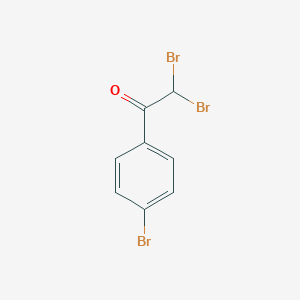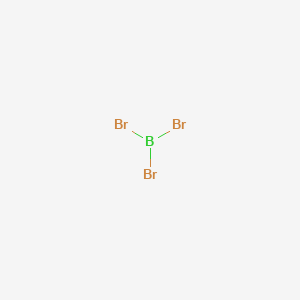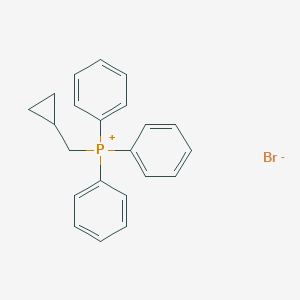
Tantalumsilizium (TaSi2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tantalum silicide (TaSi₂) is a compound that combines tantalum and silicon. It is known for its high melting point of approximately 2200°C, excellent thermal stability, low electrical contact resistance, high modulus of elasticity, and remarkable resistance to oxidation in air . These properties make it a valuable material in various high-temperature and high-stress applications.
Wissenschaftliche Forschungsanwendungen
Tantalum silicide has a wide range of scientific research applications due to its unique properties:
High-Temperature Components: Its high melting point and oxidation resistance make it suitable for use in components exposed to extreme temperatures, such as heating elements in furnaces and crucibles for metallurgical processes.
Aerospace Engineering: Tantalum silicide’s resilience to thermal shock and oxidation resistance are beneficial in turbine blades, nozzles, and other critical engine parts in the aerospace industry.
Wear-Resistant Coatings: Applying thin layers of tantalum silicide onto surfaces can significantly enhance their wear resistance, making it useful for tools or components subjected to abrasive environments.
Wirkmechanismus
Target of Action
Tantalum silicide (TaSi2) primarily targets silicon substrates , where it is sputter deposited to form thin films . These substrates can be either p-type or n-type, and the interaction between TaSi2 and these substrates forms the basis of its action .
Mode of Action
TaSi2 interacts with its silicon substrates through a process known as sputter deposition . This involves depositing a layer of TaSi2 onto the silicon substrate using a high-power electron beam . The TaSi2/Si samples are then annealed in nitrogen or forming gas or oxygen containing steam at temperatures in the range of 400–900°C . This process results in changes in the morphological structure of the films .
Biochemical Pathways
physical and chemical processes that affect its structure and properties. For instance, the interaction of the starting metal disilicides with residual oxygen sources results in the formation of the hexagonal-structured 5–3 metal silicide (Nb5Si3 and Ta5Si3) phases .
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemmaterial kinetics , which refers to how the material behaves under different conditions. For instance, the sheet resistance of TaSi2 films decreases with the increase in annealing temperature and also with the increase in film thickness .
Result of Action
The result of TaSi2’s action is the formation of thin films with specific electrical and compositional properties . These films have been found to have high stability and resilience against thermal expansion and mechanical stress . They also exhibit high-temperature oxidation resistance , making them suitable for use in high-temperature environments .
Action Environment
The action of TaSi2 is influenced by several environmental factors. For instance, the annealing temperature and the volume percentage of the oxide phase can affect the oxidation characteristics of the film . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tantalum silicide can be synthesized through several methods. One common approach is the sputter deposition technique, where tantalum silicide thin films are deposited on silicon substrates using ultrapure tantalum silicide targets. The samples are then annealed in nitrogen, forming gas, or oxygen-containing steam at temperatures ranging from 400°C to 900°C . Another method involves the evaporation of tantalum and silicon using a high-power electron beam, resulting in the formation of tantalum silicide-silicon nanoparticles .
Industrial Production Methods
In industrial settings, tantalum silicide is often produced through high-temperature sintering. This process involves mixing tantalum and silicon powders, pressing them into a desired shape, and then heating the mixture to high temperatures in an inert atmosphere to form the silicide. The resulting material is then cooled and processed into various forms, such as thin films or bulk components .
Analyse Chemischer Reaktionen
Types of Reactions
Tantalum silicide undergoes several types of chemical reactions, including oxidation, silicidation, and interfacial reactions with silicon substrates.
Common Reagents and Conditions
Oxidation: Tantalum silicide can be oxidized at high temperatures in the presence of oxygen.
Interfacial Reactions: Tantalum silicide films can react with silicon substrates, leading to the formation of a uniform tantalum silicide-silicon interface.
Major Products Formed
The major products formed from these reactions include tantalum oxide, silicon dioxide, and various tantalum silicide phases, depending on the reaction conditions and the composition of the starting materials .
Vergleich Mit ähnlichen Verbindungen
Tantalum silicide can be compared with other metal silicides, such as niobium silicide (NbSi₂) and molybdenum silicide (MoSi₂). These compounds share some characteristics, such as high melting points and oxidation resistance, but tantalum silicide stands out due to its unique combination of properties:
Eigenschaften
InChI |
InChI=1S/2Si.Ta |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANYRMJQFFSZKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ta]=[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si2Ta |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12039-79-1 |
Source


|
| Record name | Tantalum silicide (TaSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum silicide (TaSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
